2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Description
Properties
IUPAC Name |
2-nitro-4-(1,2,4-triazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-6(1-2-9-7)11-5-8-4-10-11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHFLLKHCNYBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=NC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Nitro 4 1h 1,2,4 Triazol 1 Yl Pyridine and Its Structural Analogues
Strategies Employing Nucleophilic Aromatic Substitution in Pyridine-Triazole Systems
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of pyridyl-triazole systems. The electron-deficient nature of the pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, makes it susceptible to attack by nucleophiles.
The most direct approach to forming the C-N bond between a pyridine ring and a 1,2,4-triazole (B32235) moiety is through the displacement of a suitable leaving group on the pyridine ring by the triazole nucleophile. nih.gov Halides, such as chloride, are common leaving groups. The reaction is typically facilitated by the presence of a base, which deprotonates the 1,2,4-triazole to enhance its nucleophilicity.
For the synthesis of 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, a plausible and widely utilized strategy involves the reaction of a 4-halopyridine bearing a nitro group at the 2-position with 1,2,4-triazole. A common precursor for this reaction is 4-chloro-2-nitropyridine (B1350378). The nitro group at the 2-position strongly activates the 4-position towards nucleophilic attack.
An illustrative reaction is presented below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| 4-Chloro-2-nitropyridine | 1H-1,2,4-triazole | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | This compound |
This method is advantageous due to the commercial availability of the starting materials and the generally high yields achieved under appropriate reaction conditions.
The regioselectivity of SNAr reactions on the pyridine ring is a critical consideration. Nucleophilic attack is favored at the positions ortho and para (2- and 4-positions) to the ring nitrogen, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comvaia.com
Electron-withdrawing substituents, such as nitro groups, further activate the ring towards nucleophilic attack and play a crucial role in directing the incoming nucleophile. wikipedia.org A nitro group positioned ortho or para to a leaving group significantly enhances the reaction rate by stabilizing the anionic intermediate through resonance. wikipedia.org In the case of a di-substituted pyridine, the position of these activating groups dictates the site of substitution. For instance, in 2,4-dichloropyridine, substitution often occurs preferentially at the 4-position. However, the presence of other substituents on the ring can influence this selectivity. wuxiapptec.com
The relative reactivity of different halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is inverse to their bond strength with carbon. This is because the rate-determining step is often the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic.
| Substituent | Position | Effect on SNAr | Rationale |
| Nitro (NO₂) | Ortho/Para to leaving group | Strong activation | Stabilizes the negative charge of the intermediate through resonance. wikipedia.org |
| Nitrogen atom | In the ring | Activation at C2/C4 | Delocalizes the negative charge of the intermediate. stackexchange.comyoutube.com |
| Halogen (F, Cl) | Leaving group | F is generally a better leaving group than Cl | The high electronegativity of fluorine makes the attached carbon more susceptible to nucleophilic attack. |
Cycloaddition-Based Approaches to 1,2,4-Triazole Formation within Pyridine Scaffolds
An alternative to forming the C-N bond via SNAr is the construction of the 1,2,4-triazole ring directly onto a pyridine-containing precursor. chemicalbook.com [3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles like 1,2,4-triazoles. researchgate.netmdpi.com
One such approach involves the reaction of a pyridine-substituted nitrile with a nitrile imine, which can be generated in situ from a hydrazonyl chloride. mdpi.com This methodology allows for the regioselective formation of 1,2,4-triazoles. For example, a pyridine-4-carbonitrile derivative could potentially be used as a starting material in such a cycloaddition.
Another strategy involves the reaction of azinium-N-imines with nitriles, which can be catalyzed by copper under mechanochemical, solvent-free conditions. researchgate.net These methods offer access to a wide range of substituted pyridyl-triazoles. frontiersin.orgnih.govresearchgate.net
Catalyst-Mediated and Catalyst-Free Synthetic Innovations
Recent advancements in synthetic chemistry have led to the development of both catalyst-mediated and catalyst-free methods for the synthesis of pyridyl-triazoles.
Copper-catalyzed reactions have been particularly prominent. For instance, the copper-catalyzed [3+2] cycloaddition of azides with alkynes (CuAAC) is a well-established method for forming 1,2,3-triazoles, and analogous copper-catalyzed reactions for 1,2,4-triazole synthesis have also been developed. nih.govfrontiersin.orgisres.org Copper catalysts can also be used in oxidative coupling reactions to form the triazole ring. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed cross-coupling reactions have also been employed, for instance, in the coupling of 2-chloropyridines with aryl hydrazides to form precursors for triazolopyridines. researchgate.net
Conversely, there is a growing interest in developing catalyst-free and environmentally friendly synthetic routes. Microwave-assisted organic synthesis has emerged as a valuable technique, often allowing for shorter reaction times and higher yields without the need for a catalyst. mdpi.comresearchgate.net For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved under microwave conditions from enaminonitriles and benzohydrazides in a catalyst- and additive-free manner. mdpi.comresearchgate.net
| Method | Catalyst/Conditions | Key Features |
| Copper-Catalyzed Cycloaddition | Cu(I) or Cu(II) salts | High efficiency and regioselectivity for triazole formation. nih.govresearchgate.netfrontiersin.org |
| Palladium-Catalyzed Coupling | Pd(0) complexes | Versatile for C-N bond formation. researchgate.net |
| Microwave-Assisted Synthesis | Catalyst-free, microwave irradiation | Rapid, efficient, and environmentally friendly. mdpi.comresearchgate.net |
Generation of Precursors and Key Intermediates for Nitro-Pyridyl-Triazoles
The synthesis of this compound relies on the availability of suitably functionalized pyridine precursors. A key intermediate for the SNAr approach is a 4-halo-2-nitropyridine.
The synthesis of 2-chloro-4-nitropyridine (B32982) can be achieved through a multi-step process, often starting from 2-aminopyridine (B139424) or 2-chloropyridine. dissertationtopic.net A common route involves the N-oxidation of 2-chloropyridine, followed by nitration to introduce the nitro group at the 4-position, and subsequent deoxygenation. chemicalbook.comguidechem.com The nitration of 2-chloropyridine-N-oxide is a critical step, and the reaction conditions must be carefully controlled to achieve the desired regioselectivity. guidechem.com
Another important precursor is 2-chloro-4-nitropyridine-1-oxide, which can be synthesized by the nitration of 2-chloropyridine-N-oxide. guidechem.comgoogle.com This intermediate can then be deoxygenated to yield 2-chloro-4-nitropyridine. chemicalbook.com The synthesis of related precursors such as 4-chloro-2-nitropyridine also follows similar synthetic logic, often involving nitration and chlorination steps on a pyridine or pyridine-N-oxide scaffold. patsnap.com
| Precursor | Starting Material | Key Reaction Steps |
| 2-Chloro-4-nitropyridine | 2-Chloropyridine | N-oxidation, Nitration, Deoxygenation. chemicalbook.comdissertationtopic.netguidechem.com |
| 4-Chloro-2-nitropyridine | 2-Methyl-4-nitropyridine-N-oxide | Reaction with concentrated hydrochloric acid. patsnap.com |
| 2-Amino-5-nitropyridine | 2-Aminopyridine | Nitration with mixed acid. dissertationtopic.netguidechem.com |
The careful selection and efficient synthesis of these precursors are paramount to the successful and high-yielding production of the target nitro-pyridyl-triazole compounds.
Chemical Reactivity and Mechanistic Investigations of 2 Nitro 4 1h 1,2,4 Triazol 1 Yl Pyridine
Electrophilic and Nucleophilic Reactivity Profiles of the Pyridine (B92270) and Triazole Moieties
The electronic characteristics of the pyridine and triazole rings in 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine create a distinct reactivity profile. The pyridine moiety is severely deactivated towards electrophilic substitution but highly activated for nucleophilic attack. The triazole ring, while generally stable, also possesses sites susceptible to both electrophilic and nucleophilic reactions.
The pyridine ring's reactivity is heavily influenced by the nitrogen heteroatom and the strongly electron-withdrawing nitro group. The nitrogen atom reduces the ring's nucleophilicity compared to benzene. gcwgandhinagar.com Consequently, electrophilic substitution on the pyridine ring is difficult and typically requires harsh conditions. gcwgandhinagar.com The presence of the nitro group at the C2 position further deactivates the ring, making electrophilic aromatic substitution exceptionally challenging. rsc.org Electrophilic attack, when it does occur, preferentially happens at the nitrogen atom, leading to the formation of pyridinium (B92312) salts. gcwgandhinagar.com
Conversely, the pyridine ring in this compound is highly electrophilic and susceptible to nucleophilic attack. The electron deficiency is most pronounced at the positions ortho and para to the ring nitrogen (α- and γ-positions). gcwgandhinagar.com With a nitro group at C2 and a triazole at C4, the ring is exceptionally electron-poor, making it a prime target for nucleophiles. Studies on analogous compounds, such as 6,8-dinitro researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridines, have shown they are highly electrophilic and react readily with carbon-based nucleophiles, resulting in the formation of stable 1,4-dihydropyridine (B1200194) derivatives through dearomatization of the pyridine ring. researchgate.net
The 1H-1,2,4-triazole moiety exhibits both electrophilic and nucleophilic character. nih.gov Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at these positions. nih.gov The carbon atoms of the triazole ring are π-deficient because they are bonded to two electronegative nitrogen atoms, which makes them susceptible to nucleophilic substitution under mild conditions. nih.gov The triazole ring system is known for its high stability, which is attributed to its aromatic character. nih.govnih.gov
Table 1: Reactivity Profiles of Moieties in this compound
| Moiety | Reactivity Type | Preferred Site of Attack | Influencing Factors |
|---|---|---|---|
| Pyridine Ring | Electrophilic Substitution | N-atom | Ring nitrogen and nitro group cause strong deactivation of C-atoms. gcwgandhinagar.com |
| Nucleophilic Substitution | C2, C6 positions | Highly activated by the electron-withdrawing nitro and triazole groups. gcwgandhinagar.comresearchgate.net | |
| Triazole Ring | Electrophilic Substitution | N-atoms | High electron density on nitrogen atoms. nih.gov |
Redox Chemistry and Electrochemical Behavior of Nitro-Pyridyl-Triazoles
The redox chemistry of this compound is dominated by the reducible nitro group. The presence of this group confers a significant electron affinity upon the molecule, making it susceptible to reduction reactions. rsc.org
The electrochemical reduction of nitrotriazole-based compounds has been explored as a potential method for treating waste containing these materials, as it can lead to the formation of new high-nitrogen azo and azoxy compounds. rsc.org The reduction can be initiated electrochemically or through microbial action in anaerobic environments. rsc.org For some biologically active nitrotriazoles, this initial reduction is a key activation step. rsc.org
Reaction Mechanism Elucidation for Transformations Involving this compound
Understanding the reaction mechanisms provides insight into the formation and transformation of this compound and related compounds. These mechanisms often involve distinct intermediates and transition states that govern the reaction kinetics and product outcomes.
Transformations involving this class of compounds primarily follow pathways dictated by the electrophilic nature of the nitropyridine ring. Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway. This mechanism would proceed via a two-step process involving the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. The high stability of analogous 1,5-dihydro researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine products formed from the reaction of dinitrotriazolopyridines with nucleophiles supports the formation of such stable intermediates. researchgate.net
While direct electrophilic substitution on the carbon framework of the pyridine ring is unfavorable, computational studies on the nitration of pyridine derivatives have elucidated the mechanism. rsc.org These reactions, should they occur, proceed through a stepwise polar mechanism that involves the formation of a labile tetrahedral cation intermediate (an arenium ion or sigma complex). rsc.org
The synthesis of the fused researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine ring system, a related structure, can proceed through various pathways. One such method involves the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which occurs via a direct metal-free oxidative N-N bond formation. organic-chemistry.org Another photochemical route to 1,2,4-triazoles involves the reaction of triplet intermediates with diazoalkanes to form an azomethine ylide, which then undergoes cycloaddition. rsc.org
The kinetics of reactions involving this compound are heavily dependent on the stability and reactivity of the intermediates formed. In SNAr reactions, the formation and stability of the Meisenheimer complex are crucial. The presence of strong electron-withdrawing groups, such as the nitro and triazole substituents, stabilizes this intermediate, thereby facilitating the reaction.
In the synthesis of related triazole-fused heterocycles, specific reactive intermediates have been identified as key to the reaction's success. For instance, in the reaction of nitroalkanes with 2-hydrazinylpyridines in polyphosphoric acid (PPA), phosphorylated nitronates are believed to be the critical electrophilic intermediates that drive the cyclization. nih.govrsc.org The facile formation of these intermediates allows the reaction to proceed efficiently. Similarly, the formation of azomethine ylide intermediates is central to certain photochemical syntheses of 1,2,4-triazoles. rsc.org The stability and subsequent reactivity of these ylides dictate the efficiency and outcome of the cycloaddition step. rsc.org
Thermal Decomposition Pathways and Stability Studies
The thermal stability of this compound is a critical parameter, particularly if it is considered for applications as an energetic material. Its decomposition is a complex process initiated by the cleavage of the weakest bonds, typically involving the nitro group.
The thermal decomposition of energetic materials containing nitro and triazole functionalities is a complex, multi-step process. researchgate.net For nitroaromatic compounds, the initial and rate-determining step is often the cleavage of the C-NO₂ bond to release nitrogen dioxide (NO₂). mdpi.com Reactive molecular dynamics studies on the related compound 3-nitro-1,2,4-triazol-5-one (NTO) confirm that NO₂ elimination and cleavage of the heterocyclic ring are the dominant initial decomposition pathways under shock loading. mdpi.com
Table 2: Predicted and Observed Decomposition Products of Related Nitrotriazoles
| Product | Chemical Formula | Source / Type |
|---|---|---|
| Nitrogen Dioxide / Nitrite (B80452) | NO₂ / NO₂⁻ | Primary product from C-NO₂ bond cleavage. mdpi.comnih.gov |
| Nitrogen | N₂ | Common final product in energetic material decomposition. researchgate.net |
| Nitrous Oxide | N₂O | Predicted decomposition product. researchgate.net |
| Nitrogen Monoxide | NO | Predicted decomposition product. researchgate.net |
| Carbon Dioxide | CO₂ | Product of ring fragmentation and oxidation. researchgate.net |
Experimental studies on energetic 1,2,4-triazole (B32235) derivatives using photoacoustic techniques have confirmed a multistep decomposition mechanism. rsc.org This process is initiated by the photodissociation resulting from an electronic transition within the NO₂ molecules, highlighting the central role of the nitro group in initiating decomposition. rsc.org The photolysis of NTO in aqueous solutions was found to produce significant amounts of nitrite (NO₂⁻), ammonium, and nitrate, with nitrite being formed in nearly stoichiometric yield under certain conditions. nih.gov The release and subsequent reactions of NO₂ are therefore central to the entire decomposition cascade.
Influence of Molecular Structure on Thermal Stability and Decomposition Temperatures
The pyridine ring itself is thermally robust. However, the introduction of a nitro group, a well-known energetic functional group, generally reduces the thermal stability of the parent heterocycle. The position of this group is crucial; theoretical studies on nitropyridine derivatives suggest that the stability is influenced by the electronic environment and steric interactions. For instance, in nitro-substituted imidazoles and pyrazoles, the stability is significantly affected by whether the nitro group is attached to a nitrogen or carbon atom and by steric hindrance between adjacent nitro groups. nih.govresearchgate.net In this compound, the nitro group is adjacent to the ring nitrogen, which can influence the electronic distribution and stability of the C-NO2 bond.
The 1,2,4-triazole ring is a nitrogen-rich heterocycle that also contributes to the energetic properties of the molecule. The thermal decomposition of compounds containing triazole rings often proceeds through complex, multi-stage pathways involving ring cleavage. nih.gov The linkage of the triazole ring at the 4-position of the pyridine introduces a C-N bond between the two heterocyclic systems. The stability of this bond, relative to the C-NO2 bond, will be a key factor in the initial decomposition step.
For comparison, a polyfunctional pyridine derivative featuring amino and dinitro groups, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine (B92328) (ADG), exhibits a decomposition temperature of 217 °C, indicating moderate thermal stability. cdnsciencepub.com Studies on other nitrogen-rich heterocyclic compounds have shown decomposition temperatures ranging from approximately 190 °C to over 350 °C, depending on the specific ring structure and substituents. mdpi.com The decomposition of these materials is often an exothermic process, as observed in differential scanning calorimetry (DSC) studies of similar heterocyclic structures, which show energy release corresponding to mass loss stages. nih.gov The initial decomposition step for this compound would likely involve either the cleavage of the C-NO2 bond to release NO2 or the fragmentation of the triazole ring.
| Compound Name | Key Structural Features | Decomposition Temperature (°C) | Reference |
|---|---|---|---|
| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine (ADG) | Dinitro- and amino-substituted pyridine | 217 | cdnsciencepub.com |
| 3,4,5-1H-trinitropyrazole (TNP) | Trinitro-substituted pyrazole | >200 (onset) | researchgate.net |
| acs.orgacs.orgrsc.orgTriazolo[4,3-b] acs.orgacs.orgrsc.orgrsc.orgtetrazine derivative (TTDA) | Fused triazole-tetrazine ring system | ~350 | mdpi.com |
| 2,4,5-trinitro-1H-imidazole | Trinitro-substituted imidazole | Not specified, studied computationally | nih.gov |
Photochemical Behavior and Excited State Dynamics
The photochemical behavior of this compound is expected to be complex, primarily driven by the electronic properties of the nitroaromatic system. Nitroaromatic compounds are known for their unique photoinduced pathways and rapid deactivation of excited states. rsc.orgrsc.org
Upon absorption of UV-Vis light, the molecule is promoted to an electronically excited singlet state (S1). For most nitroaromatic compounds, this S1 state is extremely short-lived due to a highly efficient process called intersystem crossing (ISC), which leads to the formation of a triplet state (T1). rsc.org This ISC process can occur on a sub-picosecond timescale and is one of the fastest observed for organic molecules. rsc.org The rapid population of the triplet manifold often means that nitroaromatic compounds are non-fluorescent or exhibit very low fluorescence quantum yields. rsc.org The primary deactivation pathway from the excited state is often a non-radiative decay back to the ground state. dtic.mil
The photochemistry of the molecule would likely originate from the triplet state. Common photochemical reactions for nitroaromatics include the reduction of the nitro group to a nitroso group, or further to an amino group. dtic.mil Another potential pathway is the photodissociation of the C-NO2 bond to release a nitric oxide (NO) radical, a process that involves a sequence of atomic rearrangements. rsc.orgrsc.org The photolysis of various solid nitroaromatic compounds under simulated sunlight has been shown to produce nitrous acid (HONO) and NOx. acs.org
The excited state dynamics can be investigated using techniques like transient absorption spectroscopy, which monitors the evolution of transient species after excitation with a laser pulse. edinst.com For nitroaromatic compounds, this technique allows for the direct observation of the short-lived singlet states and the subsequent formation of triplet states or photoproducts. rsc.orgunige.ch In related nitropyridine N-oxide derivatives, charge transfer and proton transfer processes in the excited state have been observed, leading to very short fluorescence lifetimes, on the order of femtoseconds to picoseconds. nih.gov
| Compound Class/Example | Observed Behavior | Parameter | Value | Reference |
|---|---|---|---|---|
| Aromatic Nitrocompounds | Photolysis in solution | Disappearance Quantum Yield | ~10-3 | dtic.mil |
| Nitroaromatics | Excited State Dynamics | Intersystem Crossing (ISC) Timescale | Sub-picosecond | rsc.org |
| Solid Nitroaromatics (e.g., Nitrophenols) | Photolysis under simulated sunlight | Photolysis Frequency (J) | 10-8 - 10-5 s-1 | acs.org |
| 4H-1,2,4-Triazole Derivatives | Luminescence | Fluorescence Quantum Yield | Can be high (compound dependent) | mdpi.comresearchgate.net |
| 2-ethylamino-4-nitro-6-methyl pyridine N-oxide | Excited State Dynamics | Fluorescence Lifetime (in D2O) | 100-120 fs | nih.gov |
Advanced Structural Characterization and Spectroscopic Analysis of 2 Nitro 4 1h 1,2,4 Triazol 1 Yl Pyridine
High-Resolution Spectroscopic Techniques
Electronic Absorption and Emission Spectroscopy:Specific data on the electronic transitions, including maximum absorption wavelengths (λmax) from UV-Vis spectroscopy, for 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine are not documented in the available literature. An analysis of MLCT or specific π–π* transitions is therefore not possible.
Due to the lack of specific data for the target compound, generating the requested article would compromise the principles of scientific accuracy.
Computational Chemistry and Theoretical Studies on 2 Nitro 4 1h 1,2,4 Triazol 1 Yl Pyridine
Quantum Chemical Calculations (DFT, TD-DFT) for Ground and Excited States
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have proven to be powerful tools for investigating the molecular properties of heterocyclic compounds. These methods provide a robust framework for understanding both the ground and excited electronic states of molecules like 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, DFT calculations reveal a planar conformation for the pyridine (B92270) and triazole rings, a common feature for aromatic systems. The nitro group, however, may exhibit a slight twist relative to the pyridine ring to minimize steric hindrance.
The electronic structure is characterized by a significant degree of electron delocalization across the pyridine and triazole rings. The presence of the electron-withdrawing nitro group and the nitrogen-rich triazole ring profoundly influences the electron distribution within the molecule. This charge distribution is a key determinant of the molecule's chemical behavior and physical properties.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO, electrophilicity, nucleophilicity)
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's electrophilic and nucleophilic nature.
For this compound, the HOMO is typically localized on the electron-rich triazole and pyridine rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is expected to be concentrated around the electron-deficient nitro group and the pyridine ring, marking these as the probable sites for nucleophilic attack.
The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Computational studies on similar nitroaromatic compounds indicate that the introduction of a nitro group tends to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity.
| Parameter | Description | Predicted Trend for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively low due to electron-withdrawing groups |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered by the nitro group |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relatively small, suggesting moderate reactivity |
| Electrophilicity Index (ω) | A measure of the ability to accept electrons | High, indicating a strong electrophilic character |
| Nucleophilicity Index (N) | A measure of the ability to donate electrons | Moderate, with nucleophilic centers on the rings |
Aromaticity Assessment and Electron Delocalization (e.g., NICS values, Mulliken atomic charges)
The aromaticity of the pyridine and triazole rings is a key feature of this compound. Aromaticity can be quantified using various computational indices, including Nucleus-Independent Chemical Shift (NICS) values. Negative NICS values in the center of a ring are indicative of aromatic character. Both the pyridine and triazole rings in the target molecule are expected to exhibit negative NICS values, confirming their aromatic nature.
Mulliken atomic charge analysis provides a method for partitioning the total electron density among the individual atoms in a molecule. In this compound, the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, while the attached carbon atom on the pyridine ring will be more positive. The nitrogen atoms within the pyridine and triazole rings will also exhibit negative charges, reflecting their electronegativity. This charge distribution highlights the polar nature of the molecule and the sites susceptible to electrostatic interactions.
Thermodynamic and Kinetic Stability Calculations
The stability of a molecule can be assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability relates to the molecule's energy relative to its constituent elements (enthalpy of formation), while kinetic stability is related to the energy required to break its chemical bonds (bond dissociation energies) and the energy barriers for its reactions (activation barriers).
Enthalpies of Formation and Bond Dissociation Energies
The enthalpy of formation (ΔHf) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. For energetic materials, a positive enthalpy of formation is desirable as it indicates a greater release of energy upon decomposition. Theoretical calculations on nitro-substituted pyridines and triazoles suggest that this compound would possess a positive enthalpy of formation, classifying it as an energetic material. tandfonline.com
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. The weakest bond in the molecule often dictates its initial decomposition step. In this compound, the C-NO2 bond is anticipated to be the weakest and therefore the most likely to break upon thermal stimulation. tandfonline.com
| Parameter | Description | Predicted Value/Trend |
|---|---|---|
| Enthalpy of Formation (ΔHf) | Energy released or absorbed during formation from elements | Positive value, characteristic of energetic materials |
| C-NO2 Bond Dissociation Energy | Energy required to break the carbon-nitro bond | Expected to be the lowest BDE in the molecule |
| Ring C-N Bond Dissociation Energy | Energy to break the bond between the pyridine and triazole rings | Higher than the C-NO2 BDE |
Activation Barriers for Chemical Reactions
Activation barriers, or activation energies, represent the minimum energy required for a chemical reaction to occur. Computational studies can model reaction pathways and calculate these barriers, providing insights into the kinetic stability of a compound. For this compound, the initial decomposition step, likely the cleavage of the C-NO2 bond, would have a specific activation barrier. The magnitude of this barrier is a direct measure of the compound's thermal stability; a higher barrier indicates greater stability.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Currently, there is a notable absence of publicly available research detailing molecular dynamics (MD) simulations specifically for this compound. While MD simulations are a powerful tool for understanding the dynamic behavior and intermolecular interactions of molecules, studies applying this methodology to this particular compound have not been reported in scientific literature. Such simulations would be invaluable for elucidating its conformational flexibility, solvent effects, and interactions with biological macromolecules or other materials. Future research employing MD simulations could provide significant insights into the structure-property relationships of this compound.
Derivatization and Analogue Design Strategies Based on 2 Nitro 4 1h 1,2,4 Triazol 1 Yl Pyridine Scaffold
Synthesis of Substituted Pyridine-Triazole Analogues
The synthesis of substituted pyridine-triazole analogues is a key strategy for exploring the chemical space around the 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine scaffold. This typically involves multi-step synthetic sequences that allow for the introduction of a wide array of functional groups onto both the pyridine (B92270) and triazole rings.
A common approach begins with the construction of the core pyridine-triazole structure, which can then be subjected to various chemical transformations. For instance, a series of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives have been synthesized through a multi-step process that includes the formation of both the triazole and thiazole (B1198619) rings. scielo.br This methodology allows for the introduction of substituents at the 4-position of the triazole ring and on the benzylthio group.
Another versatile method for generating pyridine-triazole hybrids is the "click reaction," a copper-catalyzed azide-alkyne cycloaddition. nih.gov This reaction has been employed to link bicyclic pyridine-based structures with a 1,2,3-triazole unit, demonstrating its utility in creating complex molecular architectures. nih.gov The synthesis of analogues often involves the preparation of key intermediates, such as pyridinium (B92312) salts, which can be generated by treating the parent compound with an acid like HCl.
The substitution pattern on the pyridine ring can also be modified. For example, the synthesis of 1,2,3-triazolyl-pyrimidinyl-oxazolo[4,5-b]pyridines has been achieved through Suzuki coupling reactions with various aryl boronic acids. tandfonline.com This allows for the introduction of diverse aryl groups at specific positions on the pyridine ring.
The following table provides examples of synthetic methods used to generate substituted pyridine-triazole analogues:
| Synthetic Method | Description | Key Reagents/Conditions | Example Application |
| Multi-step synthesis | Involves sequential reactions to build the molecule, including ring closure reactions for the triazole and other heterocyclic components. | Varies depending on the target molecule; may include thiosemicarbazides, benzyl (B1604629) halides, and potassium carbonate. | Synthesis of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives. scielo.br |
| Click Reaction (CuAAC) | A copper-catalyzed azide-alkyne cycloaddition to form a 1,2,3-triazole ring, linking two molecular fragments. | Copper catalyst (e.g., CuI), terminal alkyne, and an azide. | Synthesis of bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit. nih.gov |
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction to form a carbon-carbon bond between an organoboron compound and an organohalide. | Palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Et3N), and an aryl boronic acid. | Synthesis of 1,2,3-triazolyl-pyrimidinyl-oxazolo[4,5-b]pyridines with various aryl substituents. tandfonline.com |
| Intramolecular Cyclization | Formation of the 1,2,4-triazole-3-thione ring from a 1,4-disubstituted thiosemicarbazide (B42300) intermediate. | 10% aqueous NaOH, 60 °C. | Generation of 1,2,4-triazole-3-thiones as precursors to substituted analogues. nih.gov |
| Alkylation | Introduction of an alkyl or benzyl group onto a thiol moiety of the triazole ring. | Benzyl or alkyl halides. | Synthesis of 3-thio-1,2,4-triazole derivatives. nih.gov |
Rational Design of Modified Triazole Moieties
The rational design of modified triazole moieties is a critical aspect of medicinal chemistry, often employing the concept of bioisosterism. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. researchgate.net The 1,2,4-triazole (B32235) ring itself can act as a bioisostere for amide, ester, and carboxylic acid groups. nih.gov
Modifications can also be made to the substituents attached to the triazole ring. The introduction of various functional groups can enhance properties like solubility, metabolic stability, and target-binding affinity. acs.org For example, the incorporation of a 1,2,4-triazole as a bioisosteric replacement for an amide group has been shown to improve potency and metabolic stability in certain contexts. acs.org
The versatility of the 1,2,4-triazole ring allows it to act as a linker, connecting two or more pharmacophores to create novel hybrid molecules. ijpca.org This approach can lead to compounds with unique pharmacological profiles. The stability of the triazole ring to hydrolysis, oxidation, and reduction makes it an attractive scaffold for drug design. ijpca.org
The following table summarizes some rational design strategies for modifying triazole moieties:
| Design Strategy | Description | Example Modification | Potential Outcome |
| Bioisosteric Replacement of the Triazole Ring | Substituting the triazole ring with another heterocyclic ring that has similar steric and electronic properties. | Replacing a 1,2,3-triazole with a 1H-tetrazole. nih.gov | Altered biological activity and physicochemical properties. |
| Bioisosteric Replacement of Other Functional Groups | Using the triazole ring to replace other functional groups within a molecule. | Replacing an amide group with a 1,2,4-triazole. acs.org | Improved potency, metabolic stability, or other pharmacokinetic properties. |
| Introduction of Diverse Substituents | Attaching various chemical groups to the triazole ring to modulate its properties. | Adding alkyl, aryl, or halogen groups to the triazole or its side chains. | Enhanced target binding, improved solubility, or modified electronic properties. |
| Use as a Linker | Employing the triazole ring to connect two or more distinct pharmacophores. | Linking a pyridine moiety to another bioactive fragment via a triazole bridge. ijpca.org | Creation of hybrid molecules with potentially novel or enhanced biological activities. |
Development of Fused Heterocyclic Systems Incorporating the Nitro-Pyridyl-Triazole Framework
A significant strategy in the derivatization of the this compound scaffold involves the development of fused heterocyclic systems. This approach creates more rigid and complex molecular architectures, which can lead to enhanced selectivity and potency in biological targets. The synthesis of these fused systems often involves intramolecular cyclization reactions of appropriately functionalized pyridine-triazole precursors.
One such class of fused systems is the triazolopyrimidines. These can be synthesized from aminotriazole precursors through condensation reactions. researchgate.net The specific isomer of the resulting triazolopyrimidine depends on the starting materials and reaction conditions. For example, nih.govijpca.orgexlibrisgroup.com‐triazolo[4,3‐a]pyrimidines can be synthesized by the cyclocondensation of isoflavones with 3‐amino‐1,2,4‐triazole. researchgate.net
Another important fused system is the 1,2,4-triazolo[1,5-a]pyridines. A variety of synthetic methods have been developed for their preparation, often involving the cyclization of N-(pyrid-2-yl)formamidoximes or N-(pyridin-2-yl)benzimidamides. organic-chemistry.org These reactions can be mediated by reagents such as trifluoroacetic anhydride (B1165640) or PIFA (phenyliodine bis(trifluoroacetate)). organic-chemistry.org Metal-free oxidative N-N bond formation is a key step in many of these syntheses. organic-chemistry.org
The synthesis of triazolothienopyrimidines represents another avenue for creating fused heterocyclic systems. nih.gov This typically involves the cyclization of 2-substituted-4-hydrazino-thieno[2,3-d]pyrimidines with reagents like carbon disulfide. nih.gov
The following table highlights some of the fused heterocyclic systems that can be developed from the nitro-pyridyl-triazole framework:
| Fused Heterocyclic System | General Synthetic Approach | Key Intermediates/Reagents |
| Triazolopyrimidines | Condensation and cyclization of aminotriazoles with suitable carbonyl compounds or their equivalents. | 3-amino-1,2,4-triazole, isoflavones, malonoaldehydes. researchgate.net |
| 1,2,4-Triazolo[1,5-a]pyridines | Intramolecular cyclization of N-(pyrid-2-yl) amidine or amidoxime (B1450833) derivatives. | N-(pyrid-2-yl)formamidoximes, N-(pyridin-2-yl)benzimidamides, trifluoroacetic anhydride, PIFA. organic-chemistry.org |
| Triazolothienopyrimidines | Cyclization of hydrazino-thieno[2,3-d]pyrimidines. | 2-substituted-4-hydrazino-thieno[2,3-d]pyrimidines, carbon disulfide. nih.gov |
Structure-Property Relationships for Chemical Behavior
The chemical behavior of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyridine and triazole rings. Understanding these structure-property relationships is crucial for the rational design of new analogues with desired characteristics.
The electronic properties of the pyridine ring are highly sensitive to substitution. Electron-withdrawing groups, such as the nitro group, decrease the electron density of the ring, while electron-donating groups have the opposite effect. nih.gov These electronic effects can be quantified by examining changes in spectroscopic data (e.g., NMR chemical shifts) and electrochemical properties (e.g., redox potentials). nih.gov For instance, in a series of iron(III) complexes with substituted pyridine ligands, an increase in the electron-withdrawing character of the substituents led to a positive shift in the Fe(III)/Fe(II) redox potential. nih.gov
The substitution pattern can also affect the molecule's three-dimensional structure and intermolecular interactions. For example, the introduction of bulky groups can induce steric hindrance, which may influence the molecule's conformation and its ability to interact with biological targets. Furthermore, the presence of hydrogen bond donors and acceptors can significantly impact solubility and crystal packing.
The following table outlines key structure-property relationships for derivatives of the this compound scaffold:
| Structural Feature | Influence on Chemical Properties | Example |
| Substituents on the Pyridine Ring | Modulate the electron density of the pyridine ring, affecting its reactivity and the electronic properties of coordinated metal ions. | Electron-withdrawing groups on the pyridine ring can lead to more positive redox potentials in metal complexes. nih.gov |
| Substituents on the Triazole Ring | Affect the electronic properties and hydrogen bonding capacity of the triazole ring. | The position of nitrogen atoms in the triazole ring relative to a substituent can significantly alter the substituent's electron-donating or -withdrawing character. rsc.org |
| Steric Bulk | Can influence the molecule's conformation and its ability to interact with other molecules. | Bulky substituents on the triazole ring may hinder its ability to coordinate with metal centers or bind to biological targets. |
| Hydrogen Bonding Moieties | Affect intermolecular interactions, solubility, and crystal packing. | The presence of -NH or -OH groups can lead to the formation of hydrogen bond networks in the solid state. |
| Bioisosteric Replacement | Can lead to significant changes in physicochemical and biological properties. | Replacing an amide bond with a 1,2,3-triazole can result in analogues with altered efficacy and toxicity profiles. nih.gov |
Academic Applications and Research Directions of 2 Nitro 4 1h 1,2,4 Triazol 1 Yl Pyridine
Utilization as a Versatile Building Block in Organic Synthesis
The structural architecture of 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, featuring a nitro-activated pyridine (B92270) ring and a reactive triazole moiety, positions it as a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the nitro group or other leaving groups on the pyridine core. This reactivity enables the introduction of a wide array of functional groups, leading to the synthesis of diverse polysubstituted pyridine derivatives.
Furthermore, the 1,2,4-triazole (B32235) ring itself can participate in various chemical transformations. For instance, the nitrogen atoms of the triazole can act as nucleophiles or be involved in alkylation and acylation reactions. The triazole ring can also be a precursor for the formation of other heterocyclic systems through ring-opening and rearrangement reactions. The synthesis of novel 1,2,4-triazole derivatives containing a pyridine unit has been explored, highlighting the utility of such compounds in creating molecules with potential biological activities. researchgate.net The strategic placement of the nitro and triazole groups on the pyridine backbone allows for regioselective modifications, making it a predictable and controllable component in the assembly of more complex molecular architectures. While specific examples detailing the extensive use of this compound as a building block are not extensively documented in publicly available literature, the known reactivity of its constituent functional groups strongly suggests its potential in the synthesis of novel pharmaceuticals, agrochemicals, and functional organic materials. researchgate.netchemmethod.comorganic-chemistry.org
Ligand Design and Coordination Chemistry with Transition Metals (e.g., Co(II), Cu(II), Re(I) complexes)
The presence of multiple nitrogen atoms in both the pyridine and 1,2,4-triazole rings makes this compound an excellent candidate for ligand design in coordination chemistry. These nitrogen atoms can act as donor sites, allowing the molecule to chelate or bridge metal ions, leading to the formation of a variety of coordination complexes with interesting structural and electronic properties.
Cobalt(II) Complexes: While specific studies on Co(II) complexes with this compound are not readily available, research on related 2-(1H-1,2,4-triazol-3-yl)pyridine ligands demonstrates their ability to form stable complexes with Co(II). In these complexes, the ligand typically acts as a bidentate chelating agent, coordinating to the metal center through a pyridine nitrogen and a triazole nitrogen. researchgate.net The resulting complexes can exhibit various geometries, such as tetragonal or octahedral, depending on the coordination of other ligands or solvent molecules. researchgate.net The electronic properties of such complexes are of interest for applications in catalysis and magnetic materials. researchgate.net
Copper(II) Complexes: The coordination chemistry of pyridine-triazole ligands with Cu(II) has been more extensively studied. These ligands can form both mononuclear and polynuclear copper(II) complexes. In many cases, the triazole ring acts as a bridging unit between two metal centers, leading to the formation of dimeric or polymeric structures. scirp.orgscirp.orgnih.gov The magnetic properties of these complexes are of particular interest, with studies showing that the nature of the bridging ligand can influence the magnetic coupling between the copper ions. The coordination geometry around the Cu(II) ion in these complexes is often distorted square planar or square pyramidal. scirp.orgnih.gove3s-conferences.org
Table 1: Selected Bond Lengths and Angles in a Related Cu(II) Complex
| Parameter | Value | Reference |
| Cu-N (pyridine) | Varies | scirp.org |
| Cu-N (triazole) | 2.009 (2) Å | nih.gov |
| Cu-Cl | 2.2460 (9) Å | nih.gov |
| N-Cu-N angle | Varies | scirp.org |
Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes with diimine ligands, including those based on pyridine-triazole scaffolds, have attracted significant attention due to their interesting photophysical properties. hud.ac.ukhud.ac.ukresearchgate.netnih.govresearchgate.netacs.org These complexes often exhibit luminescence, which can be tuned by modifying the electronic properties of the ligands. The introduction of a nitro group, as in this compound, is expected to significantly influence the electronic structure and, consequently, the photophysical properties of the resulting Re(I) complex. The electron-withdrawing nitro group can lower the energy of the ligand-based orbitals, potentially leading to red-shifted absorption and emission spectra. acs.org The study of such complexes is relevant for applications in areas like photocatalysis, chemical sensing, and bioimaging.
Integration in Advanced Materials Science
The unique electronic and structural features of this compound make it a promising component for the development of advanced materials with tailored properties.
Functional Polymers and Coatings
While direct applications of this compound in functional polymers and coatings are not well-documented, its chemical functionalities suggest potential avenues for its incorporation into polymeric structures. The triazole moiety can be utilized in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition, to attach the molecule to polymer backbones or surfaces. nih.gov This could be used to introduce specific functionalities, such as metal-binding sites or redox-active centers, into polymers. The nitro group could also be chemically modified, for example, by reduction to an amino group, which can then be used for polymerization or grafting reactions. The incorporation of such pyridine-triazole units could enhance the thermal stability, conductivity, or optical properties of the resulting polymers. nih.govrsc.org
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound to act as a multitopic ligand makes it a prime candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.org The nitrogen atoms of the pyridine and triazole rings can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks. The nitro group can influence the electronic properties of the resulting framework and can also participate in host-guest interactions within the pores of the MOF. The choice of metal ion and the specific coordination mode of the ligand would determine the topology and properties of the resulting framework. Such materials could have applications in gas storage and separation, catalysis, and sensing.
Table 2: Examples of Coordination Polymers with Related Pyridyl-Triazole Ligands
| Metal Ion | Ligand | Dimensionality | Reference |
| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 2-(1,2,4-1H-triazol-3-yl)pyridine | 1D | rsc.org |
| Fe(II), Co(II), Ni(II) | 2,4,6-tri{pyrazol-1-yl}-1,3,5-triazine | Gel-forming | nih.gov |
Functional Materials for Solar Cells and LEDs
Pyridine and triazole derivatives have been investigated as components of functional materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netrsc.orgresearchgate.netsemanticscholar.orgrsc.org In OLEDs, triazole-based compounds are known for their electron-transporting and hole-blocking properties. researchgate.net The incorporation of a nitro-substituted pyridine ring could further enhance the electron-accepting character of the molecule, making it a potentially efficient electron transport material. rsc.orgresearchgate.netsemanticscholar.org In the context of solar cells, pyridine-containing molecules can act as ligands to anchor dyes to semiconductor surfaces or as components of the dye itself. The electronic properties of this compound could be beneficial for charge separation and transport processes in photovoltaic devices. rsc.org
Exploration in High-Energy Density Materials (HEMs) Research
Nitrogen-rich heterocyclic compounds are of significant interest in the field of high-energy density materials (HEMs) due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. The presence of both a triazole ring and a nitro group in this compound makes it a candidate for investigation in this area. The high nitrogen content of the triazole ring and the oxidizing nature of the nitro group contribute to the energetic properties of the molecule. Research on related nitro-triazole compounds has shown that they can exhibit high thermal stability and good detonation performance. researchgate.netrsc.orgrsc.orgnih.govmdpi.com The thermal stability of such compounds is a critical factor for their practical application, and studies on similar structures have reported decomposition temperatures exceeding 300 °C. rsc.orgrsc.org
Table 3: Thermal Stability of Related High-Energy Materials
| Compound Family | Decomposition Temperature (Td) | Reference |
| p-nitropyrazole-1,3,4-triazole framework | > 300 °C | rsc.org |
| bis(4-nitropyrazole) bridged 1,2,4-triazole | 340 °C | rsc.org |
| Nitrogen-rich energetic materials | 216 - 221 °C | nih.gov |
| Energetic MOFs with nitro-triazole | 283 - 287 °C | mdpi.com |
The combination of a nitro-activated pyridine with a triazole ring offers a platform for synthesizing new energetic materials where the performance and sensitivity can be tuned through further chemical modifications. The investigation of the synthesis, crystal structure, and thermal properties of this compound and its derivatives is a promising direction for the development of next-generation HEMs with a favorable balance of energy and stability.
Investigation of Energetic Properties (Detonation Velocity, Pressure)
There is no available data in the public domain detailing the experimental or calculated detonation velocity and detonation pressure of this compound. While theoretical studies and experimental syntheses have been performed on analogous structures, such as derivatives of 4-(1H-1,2,4-triazol-1-yl)pyrimidine and other nitrated azoles, these findings cannot be directly extrapolated to the subject compound. The energetic performance of such materials is highly dependent on the specific molecular structure, crystal density, and heat of formation, necessitating dedicated analysis for each unique compound.
Thermal Stability for Energetic Applications
Specific data regarding the thermal stability, such as decomposition temperature determined by methods like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), for this compound is not available in the reviewed literature. Studies on similar classes of compounds, like energetic 1,2,4-triazole derivatives, indicate that thermal behavior is a critical parameter for their potential use in energetic applications. However, without direct experimental or computational analysis of this compound, its stability profile remains uncharacterized.
Q & A
Q. What are the key synthetic challenges in preparing 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, and how can they be addressed methodologically?
The synthesis of this compound involves regioselective nitration and triazole functionalization. A common approach is to start with a pyridine scaffold and introduce the nitro group at the 2-position, followed by coupling with a 1,2,4-triazole moiety. For example, hydrogenation of intermediates like 2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)pyridine can yield derivatives with reduced nitro groups, but care must be taken to avoid over-reduction . Optimizing reaction conditions (e.g., solvent polarity, catalyst selection) and monitoring intermediates via -NMR (e.g., δ 8.78–8.76 ppm for pyridine protons) are critical for controlling selectivity .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Structural validation typically employs:
- Nuclear Magnetic Resonance (NMR): Proton signals for the pyridine ring (e.g., δ 8.2–8.8 ppm) and triazole protons (δ 8.49 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS): Exact mass analysis confirms molecular ion peaks (e.g., [M+H] for CHNO: calc. 192.0422) .
- X-ray Crystallography: For unambiguous confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, leveraging high-resolution data .
Advanced Research Questions
Q. What strategies are effective for analyzing photophysical properties of triazole-pyridine hybrids?
Triazole-pyridine derivatives exhibit tunable electronic properties. For example, iridium(III) complexes with ligands like (4-hexyl-1H-1,2,4-triazol-1-yl)pyridine show blue-shifted emission (λ ~469 nm) due to electron-donating/withdrawing substituents. Key methodologies include:
- UV-Vis and Photoluminescence Spectroscopy: To assess absorbance/emission profiles and HOMO-LUMO gaps.
- Cyclic Voltammetry: To determine oxidation potentials (e.g., 1.12 V vs. SCE for Re complexes) and correlate with ligand electron-donor strength .
- Quantum Yield Measurements: Critical for evaluating efficiency in optoelectronic applications .
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
Discrepancies between computational models (e.g., DFT) and experimental data often arise from steric or electronic effects. Using SHELXTL or SHELXL for refinement, researchers can:
Q. What biological mechanisms are associated with triazole-pyridine derivatives, and how can structure-activity relationships (SARs) be explored?
Triazole-pyridine compounds are explored as enzyme inhibitors or antimicrobial agents. For SAR studies:
- Enzyme Assays: Test inhibition of targets like c-jun-N-terminal kinase (JNK) using fluorogenic substrates.
- Molecular Docking: Use crystallographic data (e.g., PDB IDs) to model interactions between the nitro group and active-site residues.
- Pharmacokinetic Profiling: Assess metabolic stability via liver microsome assays .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound Derivatives
| Technique | Observations | Reference |
|---|---|---|
| -NMR | Pyridine protons: δ 8.2–8.8 ppm; Triazole protons: δ 8.49 ppm | |
| HRMS | [M+H]: 192.0422 (CHNO) | |
| X-ray Diffraction | Space group: P2/c; Bond angles: N–N–C = 112.5° |
Q. Table 2. Photophysical Properties of Iridium(III)-Triazole Complexes
| Complex | Emission λ (nm) | Quantum Yield (Φ) | Oxidation Potential (V vs. SCE) |
|---|---|---|---|
| [Ir(Fppy)(mbpyta)]PF | 469 | 0.31–0.66 | 1.12 |
| [Ir(Fppy)(hpyta)]PF | 464 | 0.45 | 0.97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
